1,2-Di(thiophène-2-yl)éthane-1,2-dione

Vue d'ensemble

Description

1,2-Di(thiophen-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C10H6O2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Di(thiophen-2-yl)ethane-1,2-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Di(thiophen-2-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(thiophen-2-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 1,2-Di(thiophène-2-yl)éthane-1,2-dione », en mettant l’accent sur diverses applications uniques :

Électronique organique

Ce composé est utilisé dans le développement de matériaux semi-conducteurs organiques, qui sont essentiels à la fabrication de dispositifs photovoltaïques organiques et de transistors à effet de champ. Les propriétés de transport de charge de ces matériaux sont essentielles pour l’avancement de l’électronique organique .

Recherche médicale

Le « this compound » a montré un potentiel en recherche médicale, en particulier dans le développement de médicaments anticancéreux. Des essais cliniques ont indiqué des résultats prometteurs dans l’utilisation de ce composé comme agent chimiothérapeutique pour divers types de cancer.

Chimie de coordination

En chimie de coordination, ce composé peut agir comme un ligand pour former des complexes métallo-organiques. Ces complexes ont des applications significatives en catalyse et en science des matériaux .

Synthèse organique

En tant que réactif chimique, le « this compound » est utilisé en synthèse organique pour produire d’autres composés. Cette application est fondamentale dans la recherche et le développement chimiques .

Matériaux photoniques

Les propriétés du composé sont explorées pour une utilisation dans les matériaux photoniques, qui sont essentiels à l’étude et à la préparation de dispositifs optoélectroniques organiques .

Circuits logiques complémentaires

Il joue un rôle dans l’exploration des semi-conducteurs unipolaires à canal n, ce qui est important pour le progrès des inverseurs complémentaires organiques et des circuits logiques .

Mécanisme D'action

Target of Action

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .

Mode of Action

DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .

Biochemical Pathways

The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.

Pharmacokinetics

DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .

Result of Action

The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .

Action Environment

The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .

Analyse Biochimique

Biochemical Properties

It has been shown that this compound can interact with other molecules through non-covalent S⋯O and C–H⋯O interactions . These interactions are beneficial for acquiring a planar backbone conformation .

Molecular Mechanism

It is known that the compound can form non-covalent interactions with other molecules, which may influence its activity at the molecular level .

Activité Biologique

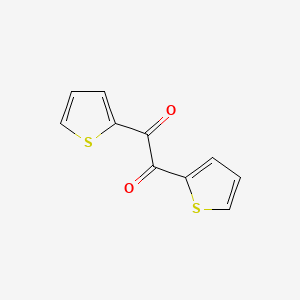

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound characterized by its unique structure comprising two thiophene rings connected by an ethane-1,2-dione moiety. Its molecular formula is C₁₀H₆O₂S₂, with a molecular weight of approximately 222.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₆O₂S₂

- Molecular Weight : 222.3 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water

The biological activity of DTO is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as S⋯O and C–H⋯O interactions. This enables it to influence biochemical pathways related to cellular functions.

Antimicrobial Activity

DTO has demonstrated antimicrobial properties through its interaction with microbial cell membranes, leading to membrane disruption and cell death. This mechanism makes it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Research indicates that DTO may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II activity. This interaction can result in DNA double-strand breaks and subsequent cell cycle arrest, highlighting its potential as an anticancer therapeutic.

Research Findings

Recent studies have explored various aspects of DTO's biological activity:

- Electrochemical Studies : Investigations into the electrochemical properties of DTO have shown that it can enhance energy density in organic-based systems, which may have implications for energy storage applications .

- DNA Binding Studies : DTO has been used to synthesize metal complexes that exhibit significant binding affinity towards calf thymus DNA. These complexes were characterized using UV-vis spectroscopy and fluorescence titrations, indicating potential applications in gene delivery systems .

- Comparative Studies : DTO's biological activities were compared with similar compounds containing thiophene rings, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of DTO may enhance its pharmacological applications compared to other thiophene derivatives .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the anticancer properties of DTO involved testing its effects on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that DTO could serve as a lead compound for developing new anticancer agents.

Propriétés

IUPAC Name |

1,2-dithiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWKVSDABPCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298198 | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-07-5 | |

| Record name | 2,2'-Bithenoyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.